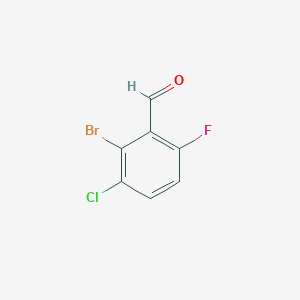

2-Bromo-3-chloro-6-fluorobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-3-chloro-6-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-7-4(3-11)6(10)2-1-5(7)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWZRCXBBQWCBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C=O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056264-66-4 | |

| Record name | 2-Bromo-3-chloro-6-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Synthetic Landscape of Tri-substituted Benzaldehydes: A Technical Guide for Researchers

An In-depth Analysis of 2-Bromo-3-chloro-6-fluorobenzaldehyde and its Key Isomeric Relatives in Synthetic Chemistry

For researchers, scientists, and professionals in drug development, the precise architecture of a molecule is paramount. Halogenated benzaldehydes are foundational building blocks in the synthesis of a vast array of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. While the specific isomer This compound is not readily found in commercial databases under a dedicated CAS number, this guide delves into the nuanced world of its closely related and synthetically crucial isomers.

Understanding the distinct properties and reactivities conferred by the specific placement of bromo, chloro, and fluoro substituents on the benzaldehyde scaffold is critical for strategic synthetic planning. This guide provides a comparative analysis of key, commercially available isomers, offering insights into their synthesis, applications, and safety profiles to empower researchers in making informed decisions for their synthetic pathways.

The Isomeric Landscape: Why Positional Chemistry Matters

The reactivity of a substituted benzaldehyde is not merely a sum of its parts; it is a complex interplay of inductive and resonance effects dictated by the precise location of each substituent relative to the aldehyde functional group. The absence of a readily available CAS number for this compound suggests it is a rare or synthetically challenging target. However, several of its isomers are well-characterized and serve as vital intermediates.

This guide will focus on the following key compounds to illustrate the impact of isomeric substitution:

| Compound Name | CAS Number | Key Structural Feature |

| 3-Bromo-6-chloro-2-fluorobenzaldehyde | 886615-30-1 | Fluorine ortho to the aldehyde |

| 3-Bromo-2-chloro-6-fluorobenzaldehyde | 1114809-11-8 | Chlorine ortho to the aldehyde |

| 2-Bromo-6-fluorobenzaldehyde | 360575-28-6 | A simpler, widely used di-substituted analog |

The positioning of the halogens, particularly the highly electronegative fluorine atom, dramatically influences the electrophilicity of the aldehyde's carbonyl carbon and the aromatic ring, thereby directing the outcomes of nucleophilic additions, cross-coupling reactions, and heterocyclic ring formations.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of these isomers are foundational to their handling, reactivity, and application. The following table summarizes key data for our comparative compounds.

| Property | 3-Bromo-6-chloro-2-fluorobenzaldehyde | 3-Bromo-2-chloro-6-fluorobenzaldehyde | 2-Bromo-6-fluorobenzaldehyde |

| CAS Number | 886615-30-1[1] | 1114809-11-8[2] | 360575-28-6[3][4][5] |

| Molecular Formula | C₇H₃BrClFO[1] | C₇H₃BrClFO[2] | C₇H₄BrFO[4][5] |

| Molecular Weight | 237.46 g/mol [1] | 237.45 g/mol [2] | 203.01 g/mol [4][5] |

| Appearance | Data not available | Solid (Purity ≥97%)[2] | White to off-white solid[6] |

| Boiling Point | 253 °C[1] | Data not available | ~228.5 °C[4] |

| Melting Point | Data not available | Data not available | 43-47 °C[6] / 45-58 °C[4] |

| Density | 1.779 g/cm³[1] | Data not available | 1.671 g/cm³[4] |

Expert Insight: The presence of a halogen at the C2 (ortho) position, such as fluorine in 3-bromo-6-chloro-2-fluorobenzaldehyde, can sterically hinder the aldehyde group and influence its conformation, which in turn affects its reactivity in addition reactions. The higher density and boiling point of the tri-substituted compounds compared to 2-bromo-6-fluorobenzaldehyde are expected due to increased molecular mass and stronger intermolecular forces.

Synthesis and Reactivity: A Tale of Two Ortho Halogens

The synthetic utility of these building blocks is defined by the unique reactivity of their carbon-halogen bonds and the aldehyde group.

The Role in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the reactivity of the aryl halide is a critical factor. The general trend for oxidative addition is C-I > C-Br > C-Cl.[6]

-

2-Bromo-6-fluorobenzaldehyde : This compound is often the preferred substrate for cross-coupling reactions at the C2 position.[6] The weaker C-Br bond is more readily cleaved by the palladium catalyst than a C-Cl bond, allowing for milder reaction conditions.[6]

-

Tri-substituted Isomers : For compounds like 3-bromo-6-chloro-2-fluorobenzaldehyde, chemists can selectively perform cross-coupling at the C3 (bromo) position while leaving the more robust C6 (chloro) bond intact for subsequent transformations. This differential reactivity is a powerful tool for sequential, site-selective functionalization.

Precursors for Heterocyclic Synthesis

Halogenated benzaldehydes are invaluable precursors for constructing heterocyclic scaffolds, which are ubiquitous in medicinal chemistry.

-

2-Bromo-6-fluorobenzaldehyde is widely used in the synthesis of bicyclic heterocycles like indazoles via copper-catalyzed reactions with primary amines and sodium azide.[3][7] The ortho-bromo and -fluoro groups are crucial for facilitating the desired cyclization pathways.

The diagram below illustrates a generalized workflow for such a transformation.

Representative Synthetic Protocol: Preparation of 2-Bromo-6-fluorobenzaldehyde

The synthesis of these key intermediates often starts from correspondingly substituted toluenes. A patented method for preparing 2-bromo-6-fluorobenzaldehyde involves a two-step process from 2-bromo-6-fluorotoluene.[8]

Step 1: Bromination of the Methyl Group

-

In a suitable reaction vessel, charge 2-bromo-6-fluorotoluene and a solvent (e.g., chloroform).

-

Add hydrobromic acid (40% mass fraction).

-

Under light exposure, slowly add hydrogen peroxide (30% mass fraction) dropwise to the mixture.

-

Allow the reaction to proceed for 6-24 hours.

-

Upon completion, perform an aqueous workup by washing with saturated sodium sulfite solution, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-bromo-6-fluorobenzyl bromide.[8]

Step 2: Kornblum Oxidation to the Aldehyde

-

To the 2-bromo-6-fluorobenzyl bromide obtained in the previous step, add dimethyl sulfoxide (DMSO) and an inorganic base (e.g., sodium bicarbonate).

-

Heat the reaction mixture to between 70-100°C for 3-8 hours.

-

Monitor the reaction for completion (e.g., by GC).

-

Pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., ether).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent and purify the crude product by silica gel column chromatography to obtain pure 2-bromo-6-fluorobenzaldehyde.[8]

The diagram below outlines this synthetic workflow.

Applications in Drug Discovery and Beyond

The unique substitution patterns of these benzaldehydes make them valuable intermediates in the synthesis of high-value molecules.

-

Pharmaceuticals : These compounds are key intermediates for synthesizing biologically active molecules for new drug development.[1] For instance, 2-bromo-6-chlorobenzaldehyde is a critical linker used in synthesizing Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs for treating B-cell cancers and autoimmune diseases.

-

Agrochemicals : 3-Bromo-6-chloro-2-fluorobenzaldehyde serves as a crucial component in the production of various agrochemicals, where its incorporation can enhance efficacy and selectivity.[1]

-

Material Science : Beyond life sciences, compounds like 2-bromo-6-fluorobenzaldehyde are used in material science. They can act as building blocks for self-assembling macromolecules to create nanostructures and are used in synthesizing semiconductors.[4][7]

Safety and Handling: A Self-Validating Protocol

Working with halogenated aromatic aldehydes requires strict adherence to safety protocols. These compounds are generally classified as irritants and may be harmful if ingested or inhaled.

GHS Hazard Classification (Typical for this class of compounds):

-

H315 : Causes skin irritation.[5]

-

H319 : Causes serious eye irritation.[5]

-

H335 : May cause respiratory irritation.[5]

Recommended Safe Handling Protocol:

-

Engineering Controls : Always handle these compounds in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear tightly fitting safety goggles or a face shield.

-

Skin Protection : Use chemically resistant gloves (e.g., nitrile) and wear a lab coat. Inspect gloves for integrity before use.

-

Respiratory Protection : If dust or aerosols may be generated, use an appropriate respirator (e.g., N95 dust mask).

-

-

Handling Practices :

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.

-

-

Storage : Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen).[1][2]

-

First Aid :

-

If on skin : Wash with plenty of soap and water. If irritation occurs, seek medical advice.

-

If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.

-

If inhaled : Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

By implementing this comprehensive safety protocol, laboratories can ensure a self-validating system where risks are minimized, and personnel are protected.

References

-

LookChem. (n.d.). 3-BROMO-6-CHLORO-2-FLUOROBENZALDEHYDE. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-6-fluorobenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 2-bromo-6-fluorobenzaldehyde.

Sources

- 1. lookchem.com [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. ossila.com [ossila.com]

- 4. innospk.com [innospk.com]

- 5. 2-Bromo-6-fluorobenzaldehyde | C7H4BrFO | CID 22473977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Andrews University - Virtual tour [andrews.edu]

- 8. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

A Technical Guide to the Molecular Structure, Synthesis, and Application of 2-Bromo-3-chloro-6-fluorobenzaldehyde

Distribution: For Research, Scientific, and Drug Development Professionals

Preamble: Navigating the Synthesis of a Novel Polysubstituted Benzene

In the landscape of medicinal chemistry and materials science, polysubstituted aromatic compounds are foundational building blocks. Their utility stems from the precise three-dimensional arrangement of functional groups, which dictates molecular interactions, reactivity, and ultimately, biological or material properties. This guide focuses on a specific, highly functionalized molecule: 2-Bromo-3-chloro-6-fluorobenzaldehyde .

A survey of current chemical literature and supplier databases indicates that this compound is not a readily available reagent. Therefore, this document serves not as a retrospective analysis, but as a forward-looking technical guide. We will apply established principles of physical organic chemistry and synthetic strategy to predict the molecular structure, outline a robust pathway for its synthesis and characterization, and project its potential utility based on the known reactivity of its structural analogs. This approach is designed to equip the research scientist with the necessary framework to synthesize and utilize this novel intermediate for advanced applications.

Predicted Physicochemical Properties and Structural Analysis

The arrangement of three distinct halogen atoms and an aldehyde group on a benzene ring creates a unique electronic and steric environment. Understanding these properties is paramount for predicting reactivity and designing handling protocols.

1.1. Core Molecular Data

The fundamental properties of the target molecule are derived from its constituent atoms.

| Property | Predicted Value | Justification |

| IUPAC Name | This compound | Based on standard nomenclature rules. |

| CAS Number | Not assigned | Compound is not currently indexed in major chemical registries. |

| Molecular Formula | C₇H₃BrClFO | Derived by counting the constituent atoms.[1] |

| Molecular Weight | 237.45 g/mol | Calculated from the atomic weights of the elements.[1] |

| Appearance | White to light yellow/beige solid | Analogous polysubstituted benzaldehydes are typically solids at room temperature.[2][3][4] |

| Melting Point | 45-65 °C (Estimated) | Based on the melting points of similar structures like 2-bromo-6-fluorobenzaldehyde (43-47 °C) and 2-chloro-6-fluorobenzaldehyde (32-35 °C).[3][4] The additional halogen is expected to increase this value slightly due to increased molecular weight and packing efficiency. |

1.2. Electronic and Steric Landscape

The reactivity of the benzaldehyde core is governed by the interplay of inductive and resonance effects from its four substituents.

-

Aldehyde Group (-CHO): Strongly deactivating and electron-withdrawing via both induction and resonance. It directs incoming electrophiles to the meta position.

-

Halogens (-F, -Cl, -Br): All halogens are deactivating via a strong inductive electron-withdrawing effect.[5] However, they possess lone pairs that can be donated via resonance, making them ortho, para-directors for electrophilic aromatic substitution.[5]

-

Cumulative Effect: The benzene ring is significantly electron-deficient. The aldehyde carbonyl carbon is rendered highly electrophilic, making it susceptible to nucleophilic attack.[6][7] The C-Br and C-Cl bonds are potential sites for metal-catalyzed cross-coupling reactions, with the C-Br bond being inherently more reactive.[4]

Caption: Predicted molecular structure of this compound.

A Strategic Approach to Synthesis and Characterization

The synthesis of polysubstituted benzenes requires careful planning to control regiochemistry. The order in which substituents are introduced is critical.[8]

2.1. Proposed Synthetic Workflow

A logical retrosynthetic analysis suggests that the aldehyde functionality should be introduced in the final step from a more stable precursor, such as a methyl group. A plausible starting material is 2-bromo-3-chloro-6-fluorotoluene, which itself can be synthesized through controlled electrophilic aromatic substitution.

Caption: Proposed synthetic workflow for this compound.

2.2. Detailed Experimental Protocol: A Three-Step Synthesis

This protocol is adapted from methodologies for synthesizing structurally similar compounds.[9]

Step 1: Electrophilic Bromination of 2-Fluoro-3-chlorotoluene

-

Causality: The fluorine and methyl groups are ortho, para-directors. The C6 position (ortho to both F and Me) is sterically hindered and electronically favorable for bromination.

-

Charge a dry, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet with 2-fluoro-3-chlorotoluene (1.0 eq) and a suitable solvent (e.g., dichloromethane).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a catalytic amount of iron(III) bromide (FeBr₃) (0.05 eq).

-

Slowly add a solution of bromine (Br₂) (1.05 eq) in dichloromethane via the dropping funnel over 1 hour, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or GC-MS.

-

Quench the reaction by carefully pouring it into a cold, saturated aqueous solution of sodium thiosulfate to neutralize excess bromine.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify via column chromatography to yield 2-bromo-6-fluoro-3-chlorotoluene .

Step 2: Free-Radical Bromination of the Methyl Group

-

Causality: N-Bromosuccinimide (NBS) in the presence of a radical initiator (AIBN) selectively brominates the benzylic position under light or heat, leaving the aromatic ring untouched.

-

In a flask equipped with a condenser and a light source, combine the product from Step 1 (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride.

-

Heat the mixture to reflux (approx. 77 °C) and irradiate with a tungsten lamp for 4-6 hours.

-

Cool the reaction to room temperature. The by-product, succinimide, will precipitate.

-

Filter off the solid and wash with a small amount of cold carbon tetrachloride.

-

Concentrate the filtrate under reduced pressure to yield crude 2-bromo-3-chloro-6-fluorobenzyl bromide , which can often be used directly in the next step.

Step 3: Kornblum Oxidation to the Aldehyde

-

Causality: This classic oxidation method uses dimethyl sulfoxide (DMSO) as the oxidant to convert a benzyl halide to an aldehyde under relatively mild conditions. A base like sodium bicarbonate is used to neutralize the HBr generated.[9]

-

Dissolve the crude benzyl bromide from Step 2 (1.0 eq) in DMSO.

-

Add sodium bicarbonate (NaHCO₃) (1.5 eq).

-

Heat the mixture to 90-100 °C and stir for 3-5 hours.[9]

-

Cool the reaction and pour it into a large volume of ice water, which will cause the product to precipitate or form an oil.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers, wash extensively with water then brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain pure This compound .

2.3. Spectroscopic Characterization Plan

Once synthesized, the identity and purity of the compound must be confirmed. The following spectroscopic signatures are predicted based on known data for similar compounds.[10][11]

| Technique | Predicted Key Features |

| ¹H NMR | - Aldehydic Proton (CHO): A singlet at δ 10.3-10.4 ppm. - Aromatic Protons: Two doublets or multiplets in the δ 7.2-7.8 ppm region, showing coupling to each other and potentially long-range coupling to the fluorine atom. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal around δ 188-192 ppm. - Aromatic Carbons: Six distinct signals, with the carbon attached to fluorine (C-F) showing a large one-bond coupling constant (¹JCF ≈ 240-260 Hz). Carbons ortho and meta to the fluorine will show smaller C-F coupling. |

| FT-IR | - C=O Stretch (Aldehyde): A strong, sharp absorption band at ~1700-1720 cm⁻¹. - C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. - C-X Stretches (Aryl-Halogen): Bands in the fingerprint region below 1200 cm⁻¹. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A complex cluster of peaks around m/z 236, 238, and 240 due to the isotopic abundances of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br. The relative intensities will be characteristic of a molecule containing one Br and one Cl atom. - Key Fragment: A prominent peak at [M-1]⁺ corresponding to the loss of the aldehydic hydrogen. |

Reactivity Profile and Applications in Drug Discovery

The title compound is a versatile intermediate with multiple reactive sites, making it a valuable building block for complex molecular architectures.

-

Aldehyde Chemistry: The aldehyde can undergo a wide range of transformations, including Wittig reactions, Knoevenagel condensations, reductive aminations, and oxidation to the corresponding carboxylic acid.[6] The electron-withdrawing halogens enhance the electrophilicity of the carbonyl carbon, potentially increasing reaction rates for nucleophilic additions.[6][7]

-

Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), allowing for the formation of C-C, C-N, and C-O bonds.[4][12] The C-Cl bond is less reactive and can often be left intact under conditions optimized for C-Br activation, enabling sequential functionalization.

-

Applications in Medicinal Chemistry: Many halogenated benzaldehydes are key precursors in pharmaceutical synthesis.[13] For example, 2-bromo-6-fluorobenzaldehyde is a critical intermediate in the synthesis of Crisaborole, a PDE4 inhibitor for treating atopic dermatitis.[14] The unique substitution pattern of this compound makes it an attractive scaffold for creating novel heterocyclic systems, such as indazoles or quinolines, which are prevalent motifs in modern drug discovery.[2][4][15][16]

Safety and Handling

While specific toxicological data for this novel compound is unavailable, the safety profile can be inferred from its structural class. Halogenated benzaldehydes are generally classified as irritants.[3][17][18][19]

| Hazard Class | GHS Hazard Statement | Precautionary Code |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P301 + P312 |

| Skin Irritation | H315: Causes skin irritation | P280, P302 + P352 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305 + P351 + P338 |

| STOT - Single Exposure | H335: May cause respiratory irritation | P261, P304 + P340 |

Handling Recommendations:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[17]

-

Avoid inhalation of dust and contact with skin and eyes.[3]

-

Keep away from heat, sparks, and open flames.

Conclusion

This compound represents a novel and synthetically valuable building block. While not commercially available, this guide provides a comprehensive framework for its targeted synthesis, purification, and characterization. By leveraging established chemical principles and drawing parallels with known analogs, we have outlined a robust multi-step synthetic pathway and predicted the key structural and spectroscopic features of the molecule. Its highly functionalized nature, featuring three distinct halogens and a reactive aldehyde group, positions it as a promising intermediate for the development of new pharmaceuticals, agrochemicals, and advanced materials.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Bromo-6-chlorobenzaldehyde in Modern Drug Synthesis. Available from: [Link]

-

Pharmaffiliates. Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applications. Available from: [Link]

-

LookChem. Cas 886615-30-1, 3-BROMO-6-CHLORO-2-FLUOROBENZALDEHYDE. Available from: [Link]

-

Fiveable. Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes. Available from: [Link]

-

MTRL. 2-Bromo-6-fluorobenzaldehyde. Available from: [Link]

-

Wikipedia. 2-Chloro-6-fluorobenzaldehyde. Available from: [Link]

-

NC State University Libraries. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]

- Google Patents. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.

-

PubChem. 2-Bromo-6-fluorobenzaldehyde | C7H4BrFO. Available from: [Link]

-

National Institutes of Health (NIH). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC. Available from: [Link]

- Google Patents. CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde.

-

Reddit. How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction? : r/chemhelp. Available from: [Link]

-

University of Calgary. Ch12 : Electrophilic Aromatic Substitution. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. innospk.com [innospk.com]

- 3. downloads.ossila.com [downloads.ossila.com]

- 4. benchchem.com [benchchem.com]

- 5. fiveable.me [fiveable.me]

- 6. benchchem.com [benchchem.com]

- 7. reddit.com [reddit.com]

- 8. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 10. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. ossila.com [ossila.com]

- 16. Andrews University - Virtual tour [andrews.edu]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-3-chloro-6-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-chloro-6-fluorobenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring three different halogen atoms and a reactive aldehyde functionality, makes it a valuable building block for the synthesis of complex molecular architectures. The strategic placement of the halogens allows for selective downstream functionalization through various cross-coupling reactions, while the aldehyde group serves as a versatile handle for the construction of diverse heterocyclic scaffolds and other advanced intermediates. This guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway to this important compound, delving into the mechanistic rationale behind the chosen reactions and offering detailed experimental protocols.

Retrosynthetic Analysis and Strategic Considerations

Figure 2: Synthetic workflow for the preparation of the key intermediate.

Mechanism: The reaction proceeds in two distinct stages. First, the primary amino group of 2-chloro-4-fluoroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, such as hydrobromic acid) at low temperatures to form a diazonium salt. This intermediate is typically unstable and is used immediately in the subsequent step. In the second stage, the diazonium salt is treated with a copper(I) bromide catalyst. The copper(I) facilitates the displacement of the diazonio group (a very good leaving group as dinitrogen gas) with a bromide ion, yielding the desired 1-bromo-2-chloro-4-fluorobenzene. [1] Experimental Protocol: Sandmeyer Reaction

-

Materials:

-

2-Chloro-4-fluoroaniline

-

Hydrobromic acid (48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Diethyl ether

-

Sodium hydroxide solution (10%)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-chloro-4-fluoroaniline in 48% hydrobromic acid.

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature remains below 5 °C. Monitor for the presence of excess nitrous acid using starch-iodide paper. [2] 4. After the addition is complete, continue stirring for 15-20 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid and heat it to 60-70 °C.

-

Slowly and carefully add the cold diazonium salt solution to the hot copper(I) bromide solution. A vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, heat the reaction mixture to 80-90 °C for 30 minutes to ensure complete decomposition of the diazonium salt. [3] 8. Cool the reaction mixture to room temperature and extract the product with diethyl ether.

-

Wash the combined organic layers with 10% sodium hydroxide solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure.

-

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-4-fluoroaniline | Commercially available |

| Key Reagents | NaNO₂, HBr, CuBr | [4][5] |

| Diazotization Temp. | 0-5 °C | [3][4] |

| Sandmeyer Temp. | 60-90 °C | [3] |

| Typical Yield | 75-90% | [2] |

Step 2: Regioselective ortho-Formylation

The final step is the introduction of the aldehyde group at the C6 position of 1-bromo-2-chloro-4-fluorobenzene. This is achieved through a directed ortho-lithiation followed by quenching with a suitable formylating agent, such as N,N-dimethylformamide (DMF).

Causality of Regioselectivity: All three halogen substituents are ortho, para-directors in electrophilic aromatic substitution due to their ability to donate a lone pair of electrons through resonance. [6][7][8]However, in the context of deprotonation with a strong base (lithiating agent), the directing ability is primarily governed by the inductive effect and the ability to coordinate with the lithium cation. Fluorine is significantly more electronegative than chlorine and bromine, and it is a potent directing group for ortho-lithiation. [9][10]This strong directing effect will selectively facilitate the abstraction of the proton at the C6 position, which is ortho to the fluorine atom.

Figure 3: Synthetic workflow for the final formylation step.

Mechanism: The reaction is initiated by the deprotonation of 1-bromo-2-chloro-4-fluorobenzene at the most acidic position, which is the C6 proton, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C). The resulting aryllithium species is then treated with DMF. The nucleophilic carbon of the aryllithium attacks the electrophilic carbonyl carbon of DMF, forming a tetrahedral intermediate. This intermediate is stable at low temperatures and is subsequently hydrolyzed during aqueous workup to yield the final product, this compound.

Experimental Protocol: ortho-Formylation

-

Materials:

-

1-Bromo-2-chloro-4-fluorobenzene

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 1-bromo-2-chloro-4-fluorobenzene in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LDA or n-BuLi dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Slowly add anhydrous DMF dropwise to the reaction mixture, again keeping the temperature at -78 °C.

-

After the addition of DMF, stir the reaction mixture at -78 °C for an additional hour, then allow it to warm slowly to room temperature.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

| Parameter | Value | Reference |

| Starting Material | 1-Bromo-2-chloro-4-fluorobenzene | Synthesized in Step 1 |

| Key Reagents | LDA or n-BuLi, DMF | [11][12] |

| Reaction Temperature | -78 °C | [9][11] |

| Quenching Agent | Saturated aq. NH₄Cl | Standard procedure |

| Purification | Column Chromatography | Standard procedure |

Conclusion

The synthesis of this compound can be effectively accomplished through a robust two-step sequence. The pathway commences with a reliable Sandmeyer reaction on 2-chloro-4-fluoroaniline to generate the key 1-bromo-2-chloro-4-fluorobenzene intermediate. This is followed by a highly regioselective ortho-formylation, strategically directed by the fluorine substituent, to yield the final product. The principles of directed ortho-metalation are crucial for the success of the final step, providing a powerful tool for the synthesis of this and other similarly complex polysubstituted aromatic compounds. This guide provides a solid foundation for researchers to produce this valuable building block for further exploration in drug discovery and materials science.

References

-

JoVE. (2023, April 30). Video: ortho–para-Directing Deactivators: Halogens. Retrieved from [Link]

-

Master Organic Chemistry. (2018, March 5). Why are halogens ortho- para- directors? Retrieved from [Link]

-

ResearchGate. (2025, August 6). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Request PDF. Retrieved from [Link]

-

Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. Retrieved from [Link]

-

Unknown. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

-

Infoscience. (n.d.). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-CHLOROBROMOBENZENE. Retrieved from [Link]

- Google Patents. (n.d.). JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene.

-

Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.

-

Scribd. (n.d.). Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction: Formal Report 3 Experiment No. 5. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

-

YouTube. (2020, March 17). Ortho-Formylation using para-formaldehyde in presence of Tin(IV) chloride and tributyl amine. Retrieved from [Link]

-

Unknown. (n.d.). Convenient Method for the ortho-Formylation - of Phenols. Retrieved from [Link]

- Google Patents. (n.d.). JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene.

-

Unknown. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The preparation of some heteroaromatic and aromatic aldehydes. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-chloro-2-fluorobenzene. Retrieved from [Link]

-

ResearchGate. (2025, May 27). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? Retrieved from [Link]

-

YouTube. (2014, April 8). Halogen Exception - Deactivating Ortho Para Directing EAS video 13 by Leah Fisch. Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. 1-Bromo-4-chloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 5. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene - Google Patents [patents.google.com]

- 6. Formylation - Common Conditions [commonorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 11. 2-BroMo-4-chloro-6-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

physical and chemical properties of 2-Bromo-3-chloro-6-fluorobenzaldehyde

An In-Depth Technical Guide to 3-Bromo-6-chloro-2-fluorobenzaldehyde

Introduction

3-Bromo-6-chloro-2-fluorobenzaldehyde is a polysubstituted aromatic aldehyde that serves as a highly versatile and valuable building block in modern synthetic chemistry. Its unique arrangement of three distinct halogen atoms (fluorine, chlorine, and bromine) alongside a reactive aldehyde functional group imparts a nuanced reactivity profile that is actively exploited by researchers in drug discovery, materials science, and agrochemical development. The strategic placement of these substituents allows for selective, stepwise functionalization, making it a key intermediate in the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of the core physicochemical and chemical properties of 3-Bromo-6-chloro-2-fluorobenzaldehyde. It is intended for researchers, scientists, and drug development professionals who seek to leverage this compound's unique characteristics in their synthetic endeavors. The narrative moves beyond a simple recitation of data, offering field-proven insights into the causality behind its properties and practical considerations for its use.

Compound Identification and Core Physicochemical Properties

Accurate identification is the foundation of any chemical protocol. 3-Bromo-6-chloro-2-fluorobenzaldehyde is unambiguously identified by its CAS number. While the nomenclature can vary slightly based on priority rules (e.g., 2-Bromo-3-chloro-6-fluorobenzaldehyde), the CAS number remains the constant identifier.

| Property | Value | Source(s) |

| IUPAC Name | 3-Bromo-6-chloro-2-fluorobenzaldehyde | |

| CAS Number | 886615-30-1 | [1] |

| Molecular Formula | C₇H₃BrClFO | [2] |

| Molecular Weight | 237.45 g/mol | [2] |

| Appearance | Solid | [3] |

| Boiling Point | 253 °C (at 760 mmHg) | [3] |

| Density | 1.779 g/cm³ | [3] |

| Flash Point | 107 °C | [3] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [2][3] |

Note: A precise melting point is not consistently reported across public databases, indicating potential variability or the need to consult supplier-specific certificates of analysis.

Spectroscopic Characterization: A Predictive Analysis

While verified, high-resolution experimental spectra for 3-Bromo-6-chloro-2-fluorobenzaldehyde are typically proprietary to commercial suppliers, a foundational understanding of spectroscopic principles allows for an expert prediction of its key spectral features.[4] This analytical foresight is critical for reaction monitoring and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to be relatively simple, featuring two primary signals. The aldehyde proton (-CHO) will appear as a highly deshielded singlet, typically in the δ 9.8-10.4 ppm region.[4] The two aromatic protons on the ring will appear as doublets or multiplets, with their coupling patterns and chemical shifts dictated by their positions relative to the diverse halogen substituents.

-

¹³C NMR: The carbon spectrum will provide a complete map of the carbon skeleton. The aldehyde carbonyl carbon is the most characteristic, expected at a significant downfield shift (δ 185-195 ppm).[4] The seven aromatic carbons will exhibit distinct resonances, with their shifts influenced by the powerful inductive and mesomeric effects of the halogens. Carbons directly bonded to halogens will show characteristic splitting patterns in coupled spectra.

-

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful tool for characterization. A single resonance is expected, with its chemical shift providing a sensitive probe of the local electronic environment.

Mass Spectrometry (MS)

Mass spectrometry is definitive for confirming the molecular weight and elemental composition. The molecular ion peak (M⁺) will be accompanied by a unique and unmistakable isotopic signature due to the presence of both bromine (⁷⁹Br/⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio).[4] This complex isotopic cluster provides a high-confidence method for identifying the compound in a reaction mixture. Common fragmentation pathways for benzaldehydes, such as the loss of a hydrogen radical (M-1) or the formyl group (M-29), are also expected.[4]

Caption: Correlation between molecular structure and expected spectroscopic data.

Chemical Properties and Synthetic Utility

The synthetic value of 3-Bromo-6-chloro-2-fluorobenzaldehyde stems from the distinct reactivity of its functional groups. The aldehyde can undergo standard transformations (e.g., oxidation, reduction, Wittig reactions, reductive amination), while the three different C-X bonds on the aromatic ring allow for selective, sequential cross-coupling or nucleophilic substitution reactions.

Reactivity of the Aromatic Core

The benzene ring is electron-deficient due to the strong inductive effects of the aldehyde and halogen substituents. This electronic profile dictates its reactivity:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring makes it susceptible to SNAr reactions.[4] The relative reactivity of the halogens as leaving groups is typically F > Cl > Br under SNAr conditions, offering a potential handle for regioselective substitution by strong nucleophiles.

-

Palladium-Catalyzed Cross-Coupling: The reactivity of aryl halides in common cross-coupling reactions (like Suzuki, Heck, or Buchwald-Hartwig) is governed by the C-X bond strength, following the general trend I > Br > Cl >> F. This differential reactivity is the cornerstone of its utility, allowing for the selective coupling at the C-Br bond while leaving the C-Cl and C-F bonds intact for subsequent transformations. This is a crucial strategy for building molecular complexity efficiently.

Role as a Synthetic Intermediate

This compound is a key precursor for pharmaceuticals and advanced materials. For instance, it can be used to synthesize novel heterocyclic systems or to install a substituted benzaldehyde moiety into a larger molecule, which can then be further elaborated. Its use in constructing pyrenyl-chalcones for nonlinear optical (NLO) materials highlights its application beyond the life sciences.[4]

Generalized Synthetic Protocol

Protocol: A Plausible Two-Step Synthesis

Disclaimer: This is a generalized, theoretical protocol. It must be adapted and optimized under proper laboratory conditions by a qualified chemist.

Step 1: Benzylic Bromination of 3-Bromo-6-chloro-2-fluorotoluene

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-6-chloro-2-fluorotoluene (1.0 eq) in a suitable inert solvent (e.g., carbon tetrachloride).

-

Initiation: Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).

-

Reaction: Heat the mixture to reflux under illumination with a heat lamp to facilitate radical chain initiation. Monitor the reaction progress by TLC or GC.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to yield the crude benzyl bromide intermediate, which can be used directly in the next step.

Step 2: Kornblum Oxidation to the Aldehyde

-

Setup: Dissolve the crude benzyl bromide from Step 1 in dimethyl sulfoxide (DMSO).

-

Reaction: Add sodium bicarbonate (2-3 eq) to the solution. Heat the mixture with vigorous stirring (e.g., 90-100 °C). The DMSO acts as the oxidant in this transformation.

-

Monitoring: Follow the conversion of the benzyl bromide to the aldehyde by TLC or GC.

-

Workup: After the reaction is complete, cool the mixture and pour it into a beaker of ice water. An off-white solid, the crude product, should precipitate.

-

Purification: Collect the solid by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure 3-Bromo-6-chloro-2-fluorobenzaldehyde.

Caption: A plausible two-step workflow for the synthesis of the title compound.

Safety and Handling

As with any halogenated aromatic compound, 3-Bromo-6-chloro-2-fluorobenzaldehyde must be handled with appropriate care in a well-ventilated fume hood.

-

GHS Hazard Statements:

-

Signal Word: Warning[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[5]

-

Handling Precautions: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[5]

-

Firefighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Upon combustion, it may release hazardous gases including carbon oxides and hydrogen halides.[5]

Conclusion

3-Bromo-6-chloro-2-fluorobenzaldehyde is a sophisticated synthetic building block whose true potential is realized through a deep understanding of its nuanced chemical properties. The differential reactivity of its three halogen atoms provides a powerful tool for medicinal and materials chemists to perform selective, sequential reactions, enabling the construction of highly complex and valuable molecules. While detailed experimental data often resides with commercial suppliers, a predictive, principles-based approach to its spectroscopy and reactivity allows for its confident and effective integration into advanced synthetic programs. Proper safety protocols are mandatory for handling this potent chemical intermediate.

References

-

Cas 886615-30-1, 3-BROMO-6-CHLORO-2-FLUOROBENZALDEHYDE. LookChem, [Link]

Sources

- 1. 886615-30-1|3-Bromo-6-chloro-2-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. 3-Bromo-6-chloro-2-fluorobenzaldehyde , 98% , 886615-30-1 - CookeChem [cookechem.com]

- 4. 3-Bromo-6-chloro-2-fluorobenzaldehyde|886615-30-1 [benchchem.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to 2-Bromo-3-chloro-6-fluorobenzaldehyde: Synthesis, Properties, and Applications in Modern Chemistry

This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the chemical intermediate, 2-Bromo-3-chloro-6-fluorobenzaldehyde. While specific experimental data for this exact isomer is limited in publicly accessible literature, this guide synthesizes information from closely related polyhalogenated benzaldehydes to provide a robust framework for its synthesis, handling, and application. The principles discussed are foundational to this class of compounds and offer field-proven insights into their utility.

Introduction and Strategic Importance

This compound belongs to a class of polyhalogenated aromatic aldehydes that are highly valued as versatile building blocks in organic synthesis. The strategic placement of three distinct halogen atoms (bromine, chlorine, and fluorine) alongside a reactive aldehyde group on a benzene ring creates a molecule with multiple, selectively addressable functional handles. This trifunctional nature is particularly advantageous in the construction of complex molecular architectures required for pharmaceuticals and advanced materials.

The aldehyde group serves as a versatile entry point for transformations such as oxidation, reduction, and nucleophilic additions. Concurrently, the differential reactivity of the carbon-halogen bonds (typically C-Br > C-Cl) in metal-catalyzed cross-coupling reactions allows for sequential and regioselective functionalization.[1] The fluorine atom, generally inert to these coupling reactions, plays a crucial role in modulating the steric and electronic properties of the final product, which can significantly enhance biological activity or material performance.[1]

Physicochemical and Spectroscopic Profile

While a dedicated CAS number for this compound is not prominently listed, we can extrapolate its properties from its isomers, such as 3-Bromo-6-chloro-2-fluorobenzaldehyde (CAS No. 886615-30-1).[2][3]

Physicochemical Data (Predicted and Inferred)

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₇H₃BrClFO | [2] |

| Molecular Weight | 237.45 g/mol | [2] |

| Appearance | Expected to be a white to off-white solid | [4] |

| Boiling Point | ~253 °C (for isomer 3-Bromo-6-chloro-2-fluorobenzaldehyde) | [2] |

| Density | ~1.779 g/cm³ (for isomer 3-Bromo-6-chloro-2-fluorobenzaldehyde) | [2] |

| Storage | Store in a cool, dark place under an inert atmosphere (e.g., nitrogen) | [2][3] |

Spectroscopic Analysis (Predicted)

Spectroscopic analysis is critical for structure verification. The expected data for the title compound would be:

-

¹H NMR: The spectrum would show three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring, with coupling patterns dictated by their positions relative to each other and the fluorine atom. A singlet for the aldehydic proton would appear far downfield (δ 9.5-10.5 ppm).[5]

-

¹³C NMR: The spectrum would display seven signals: one for the aldehyde carbonyl carbon (δ > 185 ppm) and six for the aromatic carbons, with their chemical shifts influenced by the attached halogens. The carbon attached to fluorine would exhibit a large coupling constant (¹JCF).[6]

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).

-

Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the aldehyde at ~1700 cm⁻¹ and C-Halogen stretches at lower frequencies.

Synthesis and Mechanistic Considerations

The synthesis of polyhalogenated benzaldehydes typically involves multi-step sequences starting from simpler halogenated toluenes. A plausible synthetic route for this compound would involve the oxidation of the corresponding 2-bromo-3-chloro-6-fluorotoluene. A well-established method for this transformation is the Kornblum oxidation, which is advantageous for its operational simplicity and cost-effectiveness.[7]

Proposed Synthetic Workflow

This proposed two-step synthesis is adapted from a patented method for a similar isomer, 2-bromo-6-fluorobenzaldehyde.[7]

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Bromo-3-chloro-6-fluorobenzyl bromide

-

Reaction Setup: To a reaction vessel equipped with a stirrer, condenser, and light source, add 2-bromo-3-chloro-6-fluorotoluene (1.0 eq).

-

Reagent Addition: Add a suitable solvent and aqueous hydrobromic acid (40%). Under illumination, slowly add hydrogen peroxide (30%) dropwise. The light initiates the radical chain reaction for benzylic bromination.

-

Reaction & Workup: Allow the reaction to proceed for 6-24 hours. Upon completion (monitored by TLC or GC), quench the reaction with a saturated sodium sulfite solution. Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzyl bromide intermediate.[7]

Causality: Light and a radical initiator (formed from H₂O₂) are essential for the selective bromination at the benzylic position over aromatic bromination. The aqueous workup removes unreacted acids and salts.

Step 2: Synthesis of this compound

-

Reaction Setup: In a three-necked flask, dissolve the crude 2-bromo-3-chloro-6-fluorobenzyl bromide (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add a mild base, such as sodium bicarbonate (1.0 eq).

-

Reaction & Workup: Heat the mixture to 70–100 °C for 2–8 hours.[7] The reaction progress is monitored by GC. Once the starting material is consumed, pour the reaction mixture into ice water to precipitate the product.

-

Purification: Extract the product with an organic solvent. Wash the combined organic layers, dry over anhydrous sodium sulfate, and remove the solvent under vacuum. The crude product is then purified by silica gel column chromatography to yield pure this compound.[7]

Causality: This is a Kornblum oxidation. DMSO acts as both the solvent and the oxidant, while the base facilitates the elimination step. Purification via column chromatography is crucial to remove byproducts and unreacted starting materials, ensuring high purity (>99%) of the final product.[7]

Applications in Drug Discovery and Materials Science

The synthetic utility of this compound lies in its capacity to serve as a scaffold for more complex molecules. Its applications are projected to be similar to other di- and tri-halogenated benzaldehydes, which are key intermediates in several fields.

Pharmaceutical Synthesis

Halogenated benzaldehydes are critical intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[8][9]

-

Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations.[4][9] This allows for the introduction of various aryl, alkyl, or amine groups. This strategy is instrumental in synthesizing Bruton's tyrosine kinase (BTK) inhibitors, which are used in treating B-cell malignancies.[8][9]

-

Heterocycle Formation: The compound is an excellent precursor for synthesizing heterocyclic scaffolds like indazoles and quinolines, which are prevalent in medicinal chemistry.[10][11][12] For example, a copper-catalyzed reaction with primary amines and sodium azide can yield substituted 2H-indazoles.[11]

Agrochemical and Material Science

The unique substitution pattern also makes it a valuable intermediate for:

-

Agrochemicals: Used in the production of novel pesticides and herbicides.[2]

-

Advanced Materials: Serves as a building block in material science for creating nanostructures, semiconductors, and specialty chemicals.[10] The halogen atoms can direct the self-assembly of macromolecules through halogen and chalcogen bonding.[11][12]

Safety, Handling, and Hazard Management

As a halogenated aromatic aldehyde, this compound is expected to have associated hazards. The following information is based on safety data sheets (SDS) for structurally similar compounds.[13][14]

GHS Hazard Classification (Predicted)

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[15]

-

Skin Irritation (Category 2): Causes skin irritation.[14]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[14]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[14]

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[14][16]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[14]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[14]

-

Respiratory Protection: If dust or vapors are generated, use a NIOSH/MSHA-approved respirator.[17]

-

Safe Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.[13][16]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[14]

-

In Case of Skin Contact: Immediately wash with plenty of soap and water.[18]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[18]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[13]

Conclusion

This compound represents a highly functionalized and synthetically valuable chemical intermediate. Its strategic combination of a reactive aldehyde and three distinct, addressable halogen atoms provides a powerful platform for constructing complex molecules. While direct literature is sparse, a robust understanding of its properties, synthesis, and applications can be confidently derived from its close isomers. This guide provides the necessary technical and safety framework for researchers to effectively and safely utilize this compound in pioneering work in drug discovery, agrochemistry, and materials science.

References

- Vertex AI Search. (n.d.). 2-Bromo-3-chloro-6-fluoro-4-methyl-benzaldehyde | 2368909-40-2 - ChemicalBook.

- Vertex AI Search. (n.d.). Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applications.

- Vertex AI Search. (n.d.). 2-Bromo-6-fluorobenzaldehyde - SAFETY DATA SHEET.

- Vertex AI Search. (n.d.). Cas 886615-30-1,3-BROMO-6-CHLORO-2-FLUOROBENZALDEHYDE | lookchem.

- Vertex AI Search. (n.d.). The Crucial Role of 2-Bromo-6-chlorobenzaldehyde in Modern Drug Synthesis.

- Vertex AI Search. (n.d.). 2-Bromo-3-chlorobenzaldehyde | C7H4BrClO | CID 23463927 - PubChem.

- Vertex AI Search. (n.d.). SAFETY DATA SHEET - Fisher Scientific.

- Vertex AI Search. (n.d.). SAFETY DATA SHEET - Fisher Scientific.

- Vertex AI Search. (n.d.). A Comparative Guide to the Medicinal Chemistry Applications of 2-Chloro-6-fluorobenzaldehyde - Benchchem.

- Vertex AI Search. (n.d.). The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery.

- Vertex AI Search. (n.d.). SAFETY DATA SHEET - Thermo Fisher Scientific.

- Vertex AI Search. (n.d.). A Comparative Guide to the Synthetic Utility of 2-Chloro-6-fluorobenzaldehyde and 2-Bromo-6 - Benchchem.

- Vertex AI Search. (n.d.). 2-Bromo-6-chlorobenzaldehyde: A Versatile Building Block for API Synthesis.

- Vertex AI Search. (n.d.). 3-BROMO-6-CHLORO-2-FLUOROBENZALDEHYDE Safety Data Sheets - Echemi.

- Vertex AI Search. (n.d.). 2-Bromo-6-fluorobenzaldehyde.

- Vertex AI Search. (n.d.). 2-Bromo-6-fluorobenzaldehyde | CAS 360575-28-6 - Ossila.

- Vertex AI Search. (n.d.). 2-Chloro-6-fluorobenzaldehyde - Wikipedia.

- Vertex AI Search. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents.

- Vertex AI Search. (n.d.). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC - NIH.

- Vertex AI Search. (n.d.). CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde - Google Patents.

- Vertex AI Search. (n.d.). Spectroscopic Profile of 2-Chloro-6-fluorobenzaldehyde: A Technical Guide - Benchchem.

- Vertex AI Search. (n.d.). 886615-30-1 | 3-Bromo-6-chloro-2-fluorobenzaldehyde | ChemScene.

- Vertex AI Search. (n.d.). 360575-28-6 | 2-Bromo-6-fluorobenzaldehyde - ChemScene.

- Vertex AI Search. (n.d.). 1114809-11-8 | 3-Bromo-2-chloro-6-fluorobenzaldehyde | ChemScene.

- Vertex AI Search. (n.d.). 3-Bromo-6-chloro-2-fluorobenzaldehyde | 886615-30-1 | Benchchem.

Sources

- 1. 3-Bromo-6-chloro-2-fluorobenzaldehyde|886615-30-1 [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. innospk.com [innospk.com]

- 11. Andrews University - Virtual tour [andrews.edu]

- 12. ossila.com [ossila.com]

- 13. downloads.ossila.com [downloads.ossila.com]

- 14. echemi.com [echemi.com]

- 15. 2-Bromo-3-chlorobenzaldehyde | C7H4BrClO | CID 23463927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

- 18. fishersci.com [fishersci.com]

A Technical Guide to the Commercial Availability and Synthetic Landscape of Polysubstituted Halogenated Benzaldehydes for Advanced Research

Introduction: The Strategic Value of Halogenated Benzaldehydes

In the landscape of modern drug discovery, medicinal chemistry, and materials science, halogenated benzaldehydes stand out as exceptionally versatile synthetic intermediates. The specific arrangement of different halogen atoms on the aromatic ring imparts unique electronic properties and provides multiple reactive handles for further molecular elaboration. This guide addresses the commercial availability of a specific, complex scaffold, 2-Bromo-3-chloro-6-fluorobenzaldehyde, and provides a practical framework for researchers by examining its commercially accessible structural isomers. Understanding the sourcing landscape of these crucial building blocks is the first step in streamlining research and development timelines, enabling the efficient synthesis of novel therapeutics and advanced materials.

Section 1: Commercial Status of this compound

An extensive survey of the current chemical supplier market indicates that This compound is not a readily available, off-the-shelf compound. It is not listed in the catalogs of major chemical suppliers, suggesting that it is a novel or highly specialized molecule. For researchers whose synthetic route explicitly requires this specific substitution pattern, the most viable procurement strategy is through custom synthesis . Several companies specializing in custom synthesis can produce such molecules on demand, and researchers should be prepared to provide a potential synthetic route or collaborate with the supplier's chemists to develop one.

The absence of a commercial stock item underscores the niche character of this specific isomer. However, this challenge presents an opportunity to explore structurally related and commercially available isomers that may serve as alternative precursors or starting points for a de novo synthesis.

Section 2: A Guide to Commercially Available Structural Isomers

The utility of a chemical building block is often defined by the reactive sites it presents. For professionals in drug development and materials science, closely related isomers can frequently be adapted into synthetic workflows. Below is a detailed analysis of key, commercially available isomers that serve as valuable alternatives.

Isomer 1: 3-Bromo-2-chloro-6-fluorobenzaldehyde

This isomer, with CAS number 1114809-11-8, is a valuable building block for creating complex molecular architectures.[1] Its structure features reactive bromo, chloro, and fluoro substituents, making it a key precursor in medicinal chemistry.[2]

Commercial Availability:

| Supplier | CAS Number | Purity | Available Quantities |

| ChemScene | 1114809-11-8 | ≥97% | Milligrams to Grams |

| BLD Pharm | 1114809-11-8 | N/A | Inquire |

| Synthonix | 1114809-11-8 | 95% | Inquire |

| Sigma-Aldrich | 1114809-11-8 | N/A | Inquire |

| Sunway Pharm Ltd | 1114809-11-8 | N/A | Inquire |

Physicochemical & Safety Data:

-

Molecular Formula: C₇H₃BrClFO[1]

-

Molecular Weight: 237.45 g/mol [1]

-

Storage: Recommended storage at 4°C under a nitrogen atmosphere.[1]

-

Handling: Standard handling procedures for halogenated aromatic aldehydes should be followed. Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

Isomer 2: 2-Bromo-6-fluorobenzaldehyde

As a foundational building block, 2-Bromo-6-fluorobenzaldehyde (CAS 360575-28-6) is widely used in the synthesis of pharmaceuticals and advanced materials.[3] The ortho-positioning of the bromine and fluorine atoms relative to the aldehyde allows for versatile chemical transformations, making it a precursor for ligands and bicyclic heterocycles like indazoles.[3][4] It also plays a role in materials science, where it aids in the self-assembly of macromolecules to create nanostructures.[4]

Commercial Availability:

| Supplier | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | 360575-28-6 | 96% | Grams to Bulk |

| ChemScene | 360575-28-6 | ≥98% | Milligrams to Grams |

| SGT Life Sciences | 360575-28-6 | N/A | Bulk/Commercial |

| Ossila | 360575-28-6 | N/A | Grams |

| Santa Cruz Biotechnology | 360575-28-6 | N/A | Grams |

Physicochemical & Safety Data:

-

Appearance: White to off-white solid/powder.[5]

-

Melting Point: 43-47 °C.[5]

-

Safety: Classified with hazard statements H302, H315, H319, H335. It is harmful if swallowed and causes skin, eye, and respiratory irritation.

Isomer 3: 3-Bromo-6-chloro-2-fluorobenzaldehyde

Identified by CAS number 886615-30-1, this compound is another versatile synthetic intermediate. Its unique substitution pattern makes it a key component in the synthesis of novel push-pull chromophores used in the development of nonlinear optical (NLO) materials.[2]

Commercial Availability:

| Supplier | CAS Number | Purity | Available Quantities |

| Manchester Organics | 886615-30-1 | N/A | Inquire (4-6 week lead time) |

| Benchchem | 886615-30-1 | N/A | Inquire |

Physicochemical & Safety Data:

-

Molecular Formula: C₇H₃BrClFO

-

Molecular Weight: 237.45 g/mol

-

Safety & Handling: Standard precautions for halogenated aromatic compounds are advised. Avoid inhalation, ingestion, and skin/eye contact.[7] Ensure adequate ventilation and use appropriate PPE.[7]

Diagram of Target Compound and Commercially Available Isomers

Caption: Relationship between the target compound and its key commercially available isomers.

Section 3: Synthetic Pathways and Considerations

Given that this compound likely requires custom synthesis, understanding the plausible synthetic routes is crucial for researchers. The synthesis of polysubstituted benzaldehydes often relies on two primary strategies: the oxidation of a corresponding substituted toluene or the direct halogenation of a less substituted benzaldehyde precursor.

Strategy 1: Oxidation of a Substituted Toluene

This is a common and effective method for preparing benzaldehydes. The general workflow involves the selective oxidation of the methyl group of a toluene derivative.

Generalized Experimental Protocol (based on related syntheses):

-

Benzylic Bromination: The starting material, a corresponding 2-bromo-3-chloro-6-fluorotoluene, would first undergo radical bromination to form a benzyl bromide or dibromide. This step is often initiated by light or a radical initiator.

-

Hydrolysis/Oxidation: The resulting benzylic halide is then converted to the aldehyde. A common method is the Sommelet reaction or, more frequently, hydrolysis under controlled conditions, sometimes catalyzed by a Lewis acid.[8] For instance, a patent for a related compound describes reacting 2-chloro-6-fluorotoluene with a chlorinating agent under illumination, followed by hydrolysis with water and a solid super-strong acid catalyst.[8]

Strategy 2: Electrophilic Aromatic Substitution (Halogenation)

This approach involves the direct halogenation of a benzaldehyde that already contains some of the desired substituents. The success of this strategy depends heavily on the directing effects of the existing groups on the aromatic ring.

Retrosynthetic Logic: The synthesis would involve thinking backward from the final product.[9] One would consider which halogen to add last based on the ortho-, para-, or meta-directing effects of the groups already present. For example, a process for making 3-bromo-4-fluorobenzaldehyde involves the direct bromination of 4-fluorobenzaldehyde in the presence of a catalyst like iodine or a trivalent metal halide.[10] This highlights the feasibility of direct halogenation on an existing benzaldehyde ring.

Conceptual Synthetic Workflow

Caption: General synthetic strategies for preparing polysubstituted benzaldehydes.

Conclusion

While this compound is not a stock chemical, this guide provides a clear path forward for researchers. The primary route for obtaining this specific molecule is through custom synthesis. For many applications, however, the commercially available structural isomers—3-Bromo-2-chloro-6-fluorobenzaldehyde , 2-Bromo-6-fluorobenzaldehyde , and 3-Bromo-6-chloro-2-fluorobenzaldehyde —offer immediate, cost-effective, and synthetically versatile alternatives. By understanding the commercial landscape and the fundamental synthetic strategies, researchers and drug development professionals can make informed decisions to accelerate their projects and efficiently construct the complex molecules required for the next generation of pharmaceuticals and materials.

References

- Vertex AI Search. (n.d.). Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applications.

- BLD Pharm. (n.d.). 1114809-11-8|3-Bromo-2-chloro-6-fluorobenzaldehyde.

- Sigma-Aldrich. (n.d.). 2-Bromo-6-fluorobenzaldehyde 96.

- Santa Cruz Biotechnology. (n.d.). 2-Bromo-6-fluorobenzaldehyde | CAS 360575-28-6.

- Synthonix. (n.d.). 3-Bromo-2-chloro-6-fluorobenzaldehyde.

- SGT Life Sciences. (n.d.). 2-Bromo-6-Fluorobenzaldehyde Exporters & Suppliers.

- ChemScene. (n.d.). 360575-28-6 | 2-Bromo-6-fluorobenzaldehyde.

- ChemScene. (n.d.). 1114809-11-8 | 3-Bromo-2-chloro-6-fluorobenzaldehyde.

- Ossila. (n.d.). 2-Bromo-6-fluorobenzaldehyde | CAS 360575-28-6.

- Benchchem. (n.d.). 3-Bromo-6-chloro-2-fluorobenzaldehyde|886615-30-1.

- Sigma-Aldrich. (n.d.). 3-Bromo-2-chloro-6-fluorobenzaldehyde | 1114809-11-8.

- Sunway Pharm Ltd. (n.d.). 3-bromo-2-chloro-6-fluorobenzaldehyde - CAS:1114809-11-8.

- Echemi. (n.d.). 3-BROMO-6-CHLORO-2-FLUOROBENZALDEHYDE Safety Data Sheets.

- Google Patents. (n.d.). US4446075A - Substituted bromofluorobenzene derivatives and process for its manufacture.

- Manchester Organics. (n.d.). 3-Bromo-6-chloro-2-fluoro-benzaldehyde.

- Vertex AI Search. (n.d.). Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applications.

- Khan Academy. (n.d.). Synthesis of substituted benzene rings I.

- Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-Bromo-6-chloro-2-fluorobenzaldehyde|886615-30-1 [benchchem.com]

- 3. ossila.com [ossila.com]

- 4. innospk.com [innospk.com]

- 5. 2-Bromo-6-fluorobenzaldehyde 96 360575-28-6 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. echemi.com [echemi.com]

- 8. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 9. Khan Academy [khanacademy.org]

- 10. US4446075A - Substituted bromofluorobenzene derivatives and process for its manufacture - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols: Synthesis of Derivatives from 2-Bromo-3-chloro-6-fluorobenzaldehyde

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Utility of a Polysubstituted Aromatic Building Block

2-Bromo-3-chloro-6-fluorobenzaldehyde is a trifunctionalized aromatic compound of significant value in modern organic synthesis. Its utility stems from the distinct reactivity profiles of its three halogen substituents and the versatile aldehyde functional group. This unique arrangement allows for a series of selective and sequential chemical transformations, making it a powerful precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][2][3]

The primary value of this scaffold lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond, which in turn is more reactive than the C-F bond.[1][4] This reactivity hierarchy (C-Br > C-Cl >> C-F) enables chemists to perform site-selective modifications. For instance, a Suzuki or Sonogashira coupling can be executed at the bromine position while leaving the chlorine and fluorine atoms untouched for subsequent functionalization.[1]

Furthermore, the aldehyde group serves as a versatile handle for a wide array of chemical transformations, including oxidation, reduction, reductive amination, and olefination reactions.[2] The fluorine atom, typically the most robust of the halogens, can critically influence the steric and electronic properties of the final molecule, often enhancing biological activity or improving pharmacokinetic properties.[3]

This guide provides detailed protocols and mechanistic insights for the synthesis of key derivative classes from this compound, focusing on reactions at the halogen and aldehyde positions.

Section 1: Site-Selective Cross-Coupling at the C-Br Position

The enhanced reactivity of the C-Br bond compared to the C-Cl bond makes it the primary site for palladium-catalyzed cross-coupling reactions. This selectivity is fundamental to the strategic use of this building block.[1]

Suzuki-Miyaura Coupling: Formation of Biaryl Structures